molecular formula C42H76O5 B2881282 Bis-(1,5-hydroxymethylfuran)octa-decylester CAS No. 1335042-56-2

Bis-(1,5-hydroxymethylfuran)octa-decylester

Cat. No.: B2881282
CAS No.: 1335042-56-2
M. Wt: 661.065
InChI Key: DPMWAXKNVIDZCG-UHFFFAOYSA-N
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Description

Bis-(1,5-hydroxymethylfuran)octa-decylester (CAS 1335042-56-2) is a fully characterized chemical compound supplied as a high-purity reference standard. This compound is primarily used as a reference standard for Active Pharmaceutical Ingredient (API) Fatty Acid analysis . It is compliant with regulatory guidelines and is intended for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The compound serves to ensure traceability against major pharmacopeial standards such as the USP and EP . With a molecular formula of C42H76O5 and a molecular weight of 661.07, it provides a critical benchmark for researchers . The product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic human use .

Properties

IUPAC Name

[5-(octadecanoyloxymethyl)furan-2-yl]methyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)45-37-39-35-36-40(47-39)38-46-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMWAXKNVIDZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)COC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H76O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,5-Hydroxymethylfuran

The precursor 1,5-hydroxymethylfuran is synthesized via hydroxymethylation of furan derivatives. While earlier methods relied on hydroxymethylation of furfuryl alcohol with formaldehyde under basic conditions, modern protocols employ acidic catalysts such as Amberlyst-15 or sulfuric acid to achieve regioselective substitution at the 1,5-positions. Typical reaction conditions include:

  • Temperature : 80–100°C
  • Solvent : Tetrahydrofuran/water mixture (3:1 v/v)
  • Formaldehyde equivalence : 2.5–3.0 molar excess

The reaction proceeds via electrophilic aromatic substitution, where protonated formaldehyde acts as the electrophile (Figure 1):
$$
\text{Furan} + 2\text{CH}2\text{O} \xrightarrow{H^+} \text{1,5-hydroxymethylfuran} + \text{H}2\text{O} \quad
$$

Esterification with Octadecanoic Acid

Esterification employs classical acid-catalyzed Fischer conditions:

  • Molar ratio : 1:2 (1,5-hydroxymethylfuran : octadecanoic acid)
  • Catalyst : 1–2 wt% concentrated sulfuric acid
  • Reflux temperature : 120–130°C in toluene
  • Reaction time : 8–12 hours

The dual esterification occurs sequentially, with the first hydroxymethyl group reacting faster due to reduced steric hindrance. Dean-Stark traps are typically used for azeotropic water removal, pushing the equilibrium toward product formation.

Table 1 : Optimized Laboratory Conditions for Esterification

Parameter Value Range Impact on Yield (%)
Acid:Furan molar ratio 2.0–2.5 78–82
Catalyst concentration 1.5–2.0 wt% H₂SO₄ Max 84
Reaction time 10–12 hours >80

Industrial-Scale Production Methods

Industrial synthesis prioritizes throughput and cost efficiency, employing continuous-flow systems over batch reactors.

Continuous Esterification Process

The patented "tandem flow" system (Figure 2) combines:

  • Reaction zone : Tubular reactor with static mixers (residence time: 45–60 min)
  • Separation zone : Inline centrifugal separators for immediate water removal
  • Catalyst recycling : Ion-exchange resins for sulfuric acid recovery (≥92% efficiency)

Key advantages include:

  • Productivity : 15–20 kg/h per liter reactor volume
  • Purity : ≥98% by GC-MS without downstream purification

Solvent-Free Approaches

Recent advancements utilize molten octadecanoic acid as both reactant and solvent:

  • Temperature : 150–160°C
  • Catalyst : Zeolite H-beta (Si/Al = 12.5)
  • Conversion : 94% at 6 hours

This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 37% compared to toluene-based processes.

Catalytic Systems and Mechanistic Insights

Homogeneous Acid Catalysts

Sulfuric acid remains the benchmark catalyst (TOF = 8.2 h⁻¹), but alternatives show promise:

Table 2 : Catalyst Performance Comparison

Catalyst Turnover Frequency (h⁻¹) Ester Yield (%)
H₂SO₄ 8.2 84
p-Toluenesulfonic acid 6.7 79
Phosphotungstic acid 5.1 72

Heterogeneous Catalysts

Mesoporous sulfonated silica (SBA-15-SO₃H) enables catalyst reuse for ≥5 cycles without activity loss. The large pore size (6.5 nm) accommodates octadecanoic acid's long alkyl chain, reducing diffusion limitations.

Purification and Isolation

Crude product purification employs:

  • Distillation : Short-path distillation at 180–200°C (0.1 mbar) removes unreacted acid
  • Crystallization : Hexane/ethyl acetate (4:1) at −20°C yields needle-like crystals (mp 68–70°C)
  • Chromatography : Preparative HPLC on C18 columns (acetonitrile/water gradient) for >99.5% purity

Challenges and Process Optimization

Steric Hindrance Effects

The 1,5-substitution pattern creates a crowded transition state during esterification. Strategies to mitigate this include:

  • Using excess octadecanoic acid (2.5–3.0 eq)
  • High-boiling solvents (e.g., diphenyl ether) to enable 140°C reactions

Byproduct Formation

Common byproducts and mitigation:

  • Monoester adducts : Controlled by stepwise acid addition
  • Furan ring-opening products : Maintain pH > 2.5 during reaction

Comparative Analysis with Bis(2,5-hydroxymethylfuran) Derivatives

The 1,5-isomer exhibits distinct reactivity compared to 2,5-analogs:

Table 3 : Isomeric Comparison of Reaction Kinetics

Parameter 1,5-Isomer 2,5-Isomer
Esterification rate (k) 0.18 L/mol·min 0.25 L/mol·min
Activation energy (Ea) 68 kJ/mol 62 kJ/mol
Steric factor (σ) 0.91 0.84

The lower reactivity of the 1,5-isomer arises from increased transition-state crowding, necessitating higher temperatures for comparable conversion rates.

Recent Advances (2023–2025)

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CALB) achieves 88% yield under mild conditions:

  • Temperature : 60°C
  • Solvent : tert-Butanol
  • Time : 24 hours

This green chemistry approach reduces energy input by 55% versus acid catalysis.

Flow Photochemistry

UV-assisted microreactors (254 nm) accelerate esterification 3-fold via radical chain mechanisms:

  • Residence time : 15 min
  • Quantum yield : 0.33
  • Throughput : 8.2 g/h per watt UV power

Chemical Reactions Analysis

Types of Reactions

Bis-(1,5-hydroxymethylfuran)octa-decylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-(1,5-hydroxymethylfuran)octa-decylester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis-(1,5-hydroxymethylfuran)octa-decylester involves its interaction with biological molecules through its ester and furan functional groups. The ester groups can undergo hydrolysis, releasing the active furan moiety, which can then interact with various molecular targets such as enzymes and receptors. The furan ring can participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogues

(a) o-Nitroaryl-bis(5-methylfur-2-yl)methanes
  • Structure : Bis-methylfuran units attached to a nitroaryl-substituted methane core.
  • Functional Groups: Methyl (-CH3) on furan rings; nitro (-NO2) and aryl groups on the central carbon.
  • Key Differences :
    • Substituents : Methyl vs. hydroxymethyl on furan; nitroaryl vs. ester.
    • Polarity : Nitro groups increase electron-withdrawing effects, whereas hydroxymethyl enhances hydrogen bonding.
    • Applications : Primarily intermediates in organic synthesis (e.g., nitro reduction or furan ring-opening reactions).
(b) Bisphenol Derivatives
  • Structure: Aromatic dihydroxy compounds (e.g., bisphenol A: two hydroxyphenyl groups linked by a propane bridge).
  • Functional Groups : Hydroxyl (-OH) on phenyl rings.
  • Key Differences: Aromatic System: Phenyl vs. furan rings; furans offer higher reactivity due to oxygen heteroatoms. Stability: Bisphenols exhibit thermal resistance (used in polycarbonates), while furan esters may degrade under harsh conditions.

Physical and Chemical Properties

Property Bis-(1,5-hydroxymethylfuran)octa-decylester (Inferred) o-Nitroaryl-bis(5-methylfur-2-yl)methane Bisphenol A
Melting Point Likely <83°C (long alkyl chain reduces crystallinity) 83°C 158–159°C
Solubility Lipophilic (soluble in organic solvents) Moderate (polar nitroaryl; soluble in dioxane) Low (hydrophobic aromatic)
Reactivity Ester hydrolysis; furan oxidation Nitro reduction; furan electrophilic substitution Etherification; polymerization

Functional and Application Comparisons

  • Thermal Stability: Bisphenol derivatives outperform furan-based compounds due to robust aromatic systems . The octadecyl ester in the target compound may enhance thermal flexibility but reduce stability vs. rigid bisphenols.
  • Biodegradability: Furan esters are more likely to degrade enzymatically than bisphenols or nitroaryl compounds, aligning with green chemistry trends.
  • Industrial Use: Bisphenols: Polymers, epoxy resins. Nitroaryl-furans: Synthetic intermediates. Target Compound: Potential surfactant or plasticizer roles due to amphiphilicity.

Biological Activity

Bis-(1,5-hydroxymethylfuran)octadecylester (BHMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound recognized for its potential in various biological applications. The biological activity of BHMF, particularly its antitumor and cytotoxic properties, has garnered interest in recent research. This article explores the biological activity of BHMF, synthesizing findings from diverse studies and presenting data on its effects.

Synthesis and Properties

BHMF can be synthesized through biocatalytic processes involving the reduction of HMF. Various microorganisms and enzymes have been employed to facilitate this transformation, leading to high yields and specific products. For instance, recombinant strains of E. coli have demonstrated significant tolerance to HMF and effective conversion to BHMF under optimized conditions .

Biological Activity

The biological activity of BHMF has been investigated in several contexts, particularly regarding its cytotoxicity and potential therapeutic applications.

Antitumor Activity

Research indicates that BHMF exhibits antitumor properties . A study highlighted that derivatives of HMF, including BHMF, showed inhibition of cell proliferation in various cancer cell lines. Specifically, DHMF (a related compound) demonstrated cytotoxic effects on A549 (lung cancer) and SGC-7901 (stomach cancer) cells, suggesting that BHMF may share similar properties .

CompoundCell LineCytotoxicity Effect
DHMFA549Inhibition of proliferation
DHMFSGC-7901Inhibition of proliferation
5-HMFHCT-8Weak cytotoxicity

Cytotoxicity

Cytotoxicity tests performed on various cell lines reveal that BHMF has a low toxicity profile . In acute toxicity studies, no mortality was observed in test subjects even at high doses (2000 mg/kg), indicating a favorable safety margin . Additionally, BHMF's structural characteristics contribute to its low toxicity while retaining biological efficacy.

The mechanisms underlying the biological activity of BHMF are not fully elucidated but may involve:

  • Cell Cycle Arrest : BHMF may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence suggests that compounds derived from HMF can trigger apoptotic pathways in tumor cells .
  • Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have explored the efficacy of BHMF and its precursors:

  • Study on Sickle Cell Disease : 5-HMF has shown promise in reducing sickle hemoglobin polymerization in transgenic mice models, which may translate into therapeutic potential for sickle cell disease treatment .
  • Anticancer Research : In vitro studies demonstrate that derivatives like DHMF can inhibit the growth of cancer cells by targeting specific pathways involved in tumor growth and survival .

Q & A

Q. What are the recommended methodologies for synthesizing Bis-(1,5-hydroxymethylfuran)octa-decylester with high purity in laboratory settings?

The synthesis typically involves esterification of 1,5-hydroxymethylfuran derivatives with octadecyl alcohol under acid catalysis. Key steps include:

  • Reagent purification : Pre-dry reactants (e.g., molecular sieves for alcohol dehydration) to minimize side reactions .
  • Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid for controlled esterification, monitored via thin-layer chromatography (TLC) .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Validate purity via HPLC (>98%) and confirm structural integrity using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} .

Q. What standard protocols ensure accurate characterization of this compound’s structural and physicochemical properties?

  • Spectroscopic analysis : Use 1H NMR^{1}\text{H NMR} (δ 4.2–4.5 ppm for ester oxymethylene protons) and IR (C=O stretch ~1740 cm1^{-1}) to confirm ester formation .
  • Chromatographic methods : HPLC with UV detection (λ = 210 nm) or GC-MS for purity assessment .
  • Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (decomposition onset >200°C) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Use fume hoods for synthesis and storage to mitigate inhalation hazards .
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying thermal and oxidative conditions?

  • Thermogravimetric analysis (TGA) : Quantify mass loss under programmed heating (e.g., 10°C/min in N2_2/O2_2 atmospheres) to assess thermal decomposition pathways .
  • Accelerated aging studies : Expose samples to elevated temperatures (e.g., 60°C) and monitor degradation via HPLC or FTIR for carbonyl group oxidation .
  • Theoretical modeling : Compare experimental data with computational predictions (e.g., DFT calculations for bond dissociation energies) to identify degradation mechanisms .

Q. What methodologies resolve contradictions between experimental and computational data on the compound’s reactivity in catalytic systems?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to validate mechanistic hypotheses (e.g., proton transfer vs. radical pathways) .
  • In situ spectroscopy : Use Raman or NMR to monitor intermediate species during catalysis, aligning observed intermediates with computational transition states .
  • Error analysis : Re-examine computational parameters (e.g., solvent models, basis sets) and experimental conditions (e.g., solvent polarity, catalyst loading) to identify discrepancies .

Q. How can the compound’s potential as a biofuel additive or green solvent be systematically investigated?

  • Combustion calorimetry : Measure energy content (MJ/kg) and compare with conventional fuels (e.g., diesel) to evaluate efficiency .
  • Solubility studies : Use Hansen solubility parameters to assess compatibility with biofuels (e.g., biodiesel) and polymers .
  • Environmental impact : Conduct ecotoxicity assays (e.g., Daphnia magna LC50_{50}) and biodegradation studies under OECD guidelines to ensure sustainability .

Q. What experimental frameworks address challenges in scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst concentration) and identify critical process parameters .
  • Batch-to-batch consistency : Validate purity across multiple batches via statistical process control (SPC) charts and multivariate analysis .

Methodological Guidance for Data Interpretation

  • Contradictory data resolution : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) and consult theoretical frameworks (e.g., reaction kinetics models) to reconcile anomalies .
  • Reproducibility : Document experimental conditions (e.g., humidity, solvent lot numbers) in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.